molecular formula C11H9ClN2OS2 B12048879 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one

Cat. No.: B12048879
M. Wt: 284.8 g/mol
InChI Key: FWKOGGCUWHWKHD-UHFFFAOYSA-N
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Description

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a chloroaniline group and a methylene bridge, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one typically involves the reaction of 2-chloroaniline with a thiazolidinone precursor. One common method includes the condensation of 2-chloroaniline with 3-methyl-4-thioxo-1,3-thiazolidin-2-one in the presence of a suitable catalyst under controlled temperature and pH conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Allyl-5-((2-chloroanilino)methylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with an allyl group instead of a methyl group.

    2-Chloroaniline: A precursor used in the synthesis of the compound.

Uniqueness

5-((2-Chloroanilino)methylene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and chloroaniline moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H9ClN2OS2

Molecular Weight

284.8 g/mol

IUPAC Name

5-[(2-chlorophenyl)iminomethyl]-3-methyl-4-sulfanyl-1,3-thiazol-2-one

InChI

InChI=1S/C11H9ClN2OS2/c1-14-10(16)9(17-11(14)15)6-13-8-5-3-2-4-7(8)12/h2-6,16H,1H3

InChI Key

FWKOGGCUWHWKHD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=O)C=NC2=CC=CC=C2Cl)S

Origin of Product

United States

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